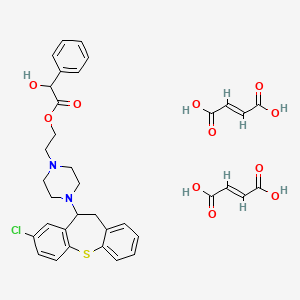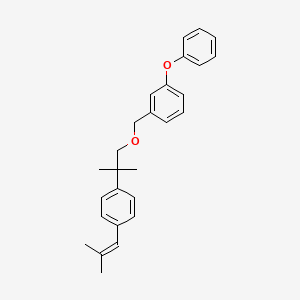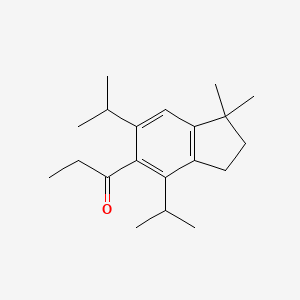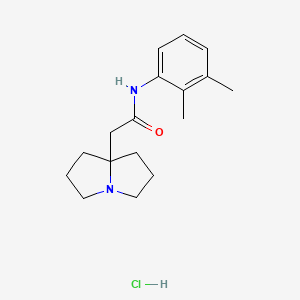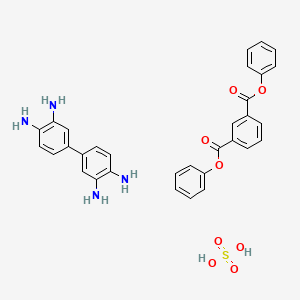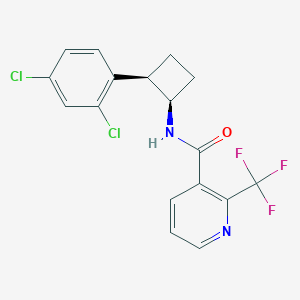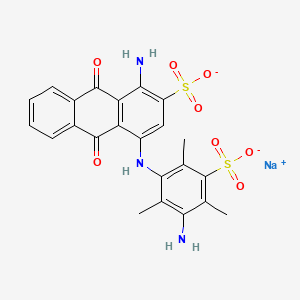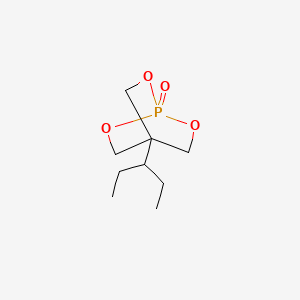![molecular formula C37H30ClN5O7 B12774766 Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- CAS No. 37672-74-5](/img/structure/B12774766.png)
Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- is a synthetic organic compound. It is known for its vibrant color and is primarily used as a dye in various industrial applications. The compound’s structure includes a benzamide core, substituted with benzoyloxyethyl groups and a chloro-nitrophenyl azo group, which contributes to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- typically involves multiple steps:
Formation of the azo compound: The initial step involves the diazotization of 2-chloro-4-nitroaniline, followed by coupling with an appropriate phenol or aniline derivative to form the azo compound.
Introduction of benzoyloxyethyl groups: The next step involves the reaction of the azo compound with benzoyloxyethyl chloride in the presence of a base, such as pyridine, to introduce the benzoyloxyethyl groups.
Formation of the benzamide core: Finally, the benzoyloxyethyl-substituted azo compound is reacted with benzoyl chloride to form the benzamide core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and chloro derivatives.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of amine derivatives.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium dithionite or hydrogenation using palladium on carbon.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base.
Major Products Formed
Oxidation: Nitro and chloro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and other materials due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- primarily involves its interaction with molecular targets through its azo and benzoyloxyethyl groups. The azo group can undergo reduction to form amine derivatives, which can interact with various biological molecules. The benzoyloxyethyl groups enhance the compound’s solubility and stability, allowing it to effectively bind to its targets.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-: Similar structure but with acetyloxyethyl groups instead of benzoyloxyethyl groups.
Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-: Similar structure but with acetyloxyethyl groups.
Uniqueness
Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- is unique due to the presence of benzoyloxyethyl groups, which enhance its solubility and stability compared to similar compounds with acetyloxyethyl groups. This makes it more suitable for applications requiring high stability and solubility.
Propiedades
Número CAS |
37672-74-5 |
|---|---|
Fórmula molecular |
C37H30ClN5O7 |
Peso molecular |
692.1 g/mol |
Nombre IUPAC |
2-[3-benzamido-N-(2-benzoyloxyethyl)-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]ethyl benzoate |
InChI |
InChI=1S/C37H30ClN5O7/c38-31-24-30(43(47)48)17-18-32(31)40-41-33-19-16-29(25-34(33)39-35(44)26-10-4-1-5-11-26)42(20-22-49-36(45)27-12-6-2-7-13-27)21-23-50-37(46)28-14-8-3-9-15-28/h1-19,24-25H,20-23H2,(H,39,44) |
Clave InChI |
UOKZHDSGFCVZLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N(CCOC(=O)C3=CC=CC=C3)CCOC(=O)C4=CC=CC=C4)N=NC5=C(C=C(C=C5)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



